A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminooctanoic Acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Aminooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2-aminooctanoic acid, a non-proteinogenic α-amino acid. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, alongside detailed experimental methodologies for their determination.
Overview of 2-Aminooctanoic Acid
2-Aminooctanoic acid, also known as α-aminocaprylic acid, is an alpha-amino fatty acid. It consists of an eight-carbon octanoic acid (caprylic acid) backbone with an amino group substituted at the alpha-carbon (position 2).[1] This structure imparts both acidic and basic properties, allowing it to exist as a zwitterion at physiological pH. It has been identified as a human metabolite and has garnered interest for its utility in modifying antimicrobial peptides to enhance their activity.[1][2][3]
Physicochemical Properties
The key physicochemical properties of 2-aminooctanoic acid are summarized in the table below. This data is a compilation of experimental and predicted values from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | - |
| Molecular Weight | 159.23 g/mol | [1][2] |
| Physical State | Solid, White to off-white crystalline powder | [1][2][4] |
| Melting Point | 194 - 196 °C[1][5]; 260 °C (decomposes)[4][6] | Experimental |
| Boiling Point | 267.8 ± 23.0 °C | Predicted[6] |
| Water Solubility | 19 mg/mL[1][5]; 5.36 g/L | Experimental[1][5]; Predicted[7][8] |
| pKa (Strongest Acidic) | 2.55 - 2.89 | Predicted[4][7][8] |
| pKa (Strongest Basic) | 9.53 | Predicted[7][8] |
| logP (Octanol/Water) | -0.54 to -0.99 | Predicted[7][8] |
| IUPAC Name | 2-aminooctanoic acid | [1] |
| CAS Number | 644-90-6 | [2][6] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation in research settings.
Synthesis: From (S)-Alanine
A common method for synthesizing chiral 2-chloroalkanoic acids, which can be subsequently converted to 2-aminooctanoic acids, involves the diazotization of the corresponding amino acid.[9] This procedure, adapted for 2-aminooctanoic acid, proceeds with a double inversion at the chiral center, resulting in an overall retention of configuration.[9]
Protocol:
-
Dissolution: Dissolve one mole of the starting amino acid (e.g., (S)-2-aminooctanoic acid) in 5 N hydrochloric acid within a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.[9]
-
Diazotization: Slowly add an aqueous solution of sodium nitrite to the reaction mixture. The slow addition is critical to control the reaction and improve yield.[9]
-
Workup: After the reaction is complete, carefully remove nitrogen oxides. Buffer the mixture with sodium carbonate to decompose any adducts formed with the carboxylic acid.[9]
-
Extraction & Purification: The resulting 2-chloro-octanoic acid can be extracted and purified. Subsequent standard organic chemistry techniques can be used to substitute the chloro group with an amino group to yield the final product.
Determination of pKa via Potentiometric Titration
The pKa values of the ionizable amino and carboxyl groups can be determined experimentally by titration.[10][11] This involves monitoring the pH of an amino acid solution as a strong base is incrementally added.
Protocol:
-
Preparation: Prepare a 0.1 M solution of 2-aminooctanoic acid. Calibrate a pH meter using standard buffers.
-
Acidification: Adjust the initial pH of the amino acid solution to approximately 1.5 - 2.0 with a strong acid (e.g., 0.1 M HCl) to ensure both the carboxyl and amino groups are fully protonated.
-
Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Fill a burette with a standardized strong base (e.g., 0.1 M NaOH).
-
Data Collection: Add the base in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.[12][13]
-
Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve. The curve will show two inflection points.
-
pKa Determination: The pH at the midpoint of the first buffering region corresponds to pKa₁ (carboxyl group). The pH at the midpoint of the second buffering region corresponds to pKa₂ (amino group). The isoelectric point (pI) is the point of inflection between the two pKa values.[11][13][14]
Determination of logP via Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound. The shake-flask method, using n-octanol and water, is the standard technique.[15]
Protocol:
-
Solvent Saturation: Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., PBS at pH 7.4). Shake vigorously and allow the phases to separate completely to ensure mutual saturation.
-
Compound Addition: Prepare a stock solution of 2-aminooctanoic acid. Add a small, precise amount to a vessel containing known volumes of the pre-saturated n-octanol and buffer.[15]
-
Partitioning: Seal the vessel and shake or rotate it for a sufficient time (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[15]
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.
-
Concentration Measurement: Carefully sample each phase. Determine the concentration of 2-aminooctanoic acid in both the n-octanol and aqueous layers using a suitable analytical method, such as LC-MS or NMR spectroscopy.[15][16]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the physicochemical properties of 2-aminooctanoic acid.
Caption: Workflow for the experimental determination of pKa values.
Caption: pH-dependent equilibrium of 2-aminooctanoic acid forms.
Biological Context and Applications
2-Aminooctanoic acid is recognized as a human metabolite, indicating its presence in biological systems.[1] In the field of drug development, its unique structure as a fatty amino acid has been exploited. Research has shown that conjugating 2-aminooctanoic acid to the C-terminal or N-terminal of antimicrobial peptides (AMPs), such as those derived from lactoferrin B, can significantly enhance their antibacterial activity.[2][3] This terminal modification increases the hydrophobicity of the peptides, which can improve their interaction with and disruption of bacterial membranes.[3]
References
- 1. 2-Aminooctanoic acid | C8H17NO2 | CID 69522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-2-AMINOOCTANOIC ACID | 644-90-6 [amp.chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for DL-2-Aminooctanoic acid (HMDB0000991) [hmdb.ca]
- 6. DL-2-AMINOOCTANOIC ACID CAS#: 644-90-6 [m.chemicalbook.com]
- 7. NP-MRD: Showing NP-Card for DL-2-Aminooctanoic acid (NP0000457) [np-mrd.org]
- 8. foodb.ca [foodb.ca]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 12. scribd.com [scribd.com]
- 13. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. enamine.net [enamine.net]
- 16. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
